benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
Brand Name: Vulcanchem
CAS No.: 179760-69-1
VCID: VC8082746
InChI: InChI=1S/C16H26N2O3/c19-13-12-17-10-6-1-2-7-11-18-16(20)21-14-15-8-4-3-5-9-15/h3-5,8-9,17,19H,1-2,6-7,10-14H2,(H,18,20)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol

benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate

CAS No.: 179760-69-1

Cat. No.: VC8082746

Molecular Formula: C16H26N2O3

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate - 179760-69-1

Specification

CAS No. 179760-69-1
Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
IUPAC Name benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
Standard InChI InChI=1S/C16H26N2O3/c19-13-12-17-10-6-1-2-7-11-18-16(20)21-14-15-8-4-3-5-9-15/h3-5,8-9,17,19H,1-2,6-7,10-14H2,(H,18,20)
Standard InChI Key XKZJZMNDCPCMQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO

Introduction

Chemical Identity and Structural Features

Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate (CAS 17996-12-2) belongs to the carbamate ester family, featuring a hexyl chain substituted with hydroxyethylamino and benzyloxycarbonyl groups. Its molecular formula, C₁₄H₂₁NO₃, reflects a compact yet polar structure conducive to solubility in organic solvents like dichloromethane and ethyl acetate .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number17996-12-2
Molecular Weight251.32 g/mol
Density1.087 g/cm³
Melting Point80–82°C
Boiling Point419.6°C at 760 mmHg
Flash Point207.6°C
LogP2.856
Vapor Pressure8.59 × 10⁻⁸ mmHg at 25°C

The compound’s synonyms include 6-(N-benzyloxycarbonylamino)hexanol and N-Cbz-6-amino-hexan-1-ol, underscoring its role as a protected amine intermediate . Spectroscopic analyses, such as ¹H-NMR, reveal characteristic peaks at δ 7.33–7.25 (aromatic protons), δ 5.05 (benzyloxy carbonyl group), and δ 3.63–3.58 (hydroxyethyl protons) .

Synthesis and Manufacturing Protocols

The synthesis of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is detailed in US Patent 6,468,979, involving a two-step carbamation reaction .

Step 1: Formation of [6-(2-Hydroxyethylamino)hexyl]carbamate Ester

A solution of benzyl chloroformate (50% in toluene) and 1N NaOH is added dropwise to [6-(2-hydroxyethylamino)hexyl]carbamate ester in ethyl acetate/water at 0–5°C. The reaction mixture is stirred at pH 8 for 30 minutes, followed by overnight stirring at room temperature. Organic extracts are washed with saline, dried over Na₂SO₄, and concentrated to yield a white solid (89% yield) .

Step 2: Methanesulfonation (Optional Derivitization)

Triethylamine and methanesulfonyl chloride are added to the carbamate intermediate in CH₂Cl₂ at 0–5°C. After stirring at room temperature, the product is washed with citric acid, NaHCO₃, and saline to yield 2-[benzyloxycarbonyl(6-benzyloxycarbonylaminohexyl)amino]ethyl methanesulfonate (100% yield) .

Physicochemical and Thermodynamic Properties

The compound’s low vapor pressure (8.59 × 10⁻⁸ mmHg) and moderate LogP (2.856) suggest limited environmental mobility but sufficient lipophilicity for membrane permeability . Its refractive index (1.522) and PSA (58.56 Ų) further indicate polar surface interactions, critical for biological activity .

Research Applications and Biological Relevance

Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is pivotal in synthesizing erythromycin derivatives, as demonstrated in US Patent 6,468,979 . The methanesulfonated derivative serves as a precursor for antibiotics targeting Gram-positive bacteria. Its hydroxyl and carbamate groups facilitate conjugation with macrolide cores, enhancing pharmacokinetic profiles.

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